5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Description

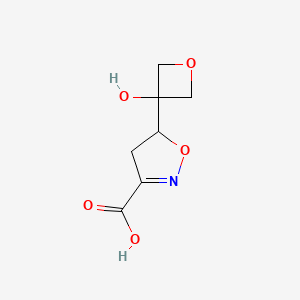

5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 4,5-dihydroisoxazole (isoxazoline) core substituted at position 5 with a 3-hydroxyoxetane moiety and a carboxylic acid group at position 2. This structural combination suggests applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate .

Properties

Molecular Formula |

C7H9NO5 |

|---|---|

Molecular Weight |

187.15 g/mol |

IUPAC Name |

5-(3-hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C7H9NO5/c9-6(10)4-1-5(13-8-4)7(11)2-12-3-7/h5,11H,1-3H2,(H,9,10) |

InChI Key |

GHFXUXIJPDWHOA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(ON=C1C(=O)O)C2(COC2)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of α-Hydroxy Ketones

A widely employed method for isoxazoline synthesis involves the reaction of α-hydroxy ketones with cyanate sources under acidic conditions. For this compound, the α-hydroxy ketone precursor must already bear the 3-hydroxyoxetan-3-yl group. As demonstrated in the synthesis of analogous oxazol-2-one derivatives, α-hydroxy ketones such as 3-hydroxy-3-(oxetan-3-yl)propan-2-one can undergo condensation with potassium cyanate (KNCO) in the presence of hydrochloric acid to form the isoxazoline ring. The reaction proceeds via nucleophilic attack of the cyanate ion on the carbonyl carbon, followed by intramolecular cyclization (Fig. 1).

Key Reaction Parameters

Epoxide Ring-Opening and Cyclization

An alternative route involves the use of epoxide intermediates to simultaneously install the hydroxyoxetan and isoxazoline moieties. For example, 3-oxetanone can be converted to its corresponding epoxide via peroxidation, followed by ring-opening with a nitrile oxide generated in situ from hydroxamic acid derivatives. Subsequent cyclization under basic conditions (e.g., NaHCO3) yields the dihydroisoxazole framework.

Detailed Methodologies and Optimization

Synthesis of 3-Hydroxyoxetan-3-yl Precursors

The 3-hydroxyoxetan-3-yl group is typically prepared through acid-catalyzed cyclization of 1,3-diols . For instance, treatment of 3-(2,3-dihydroxypropyl)oxetane with p-toluenesulfonic acid (PTSA) in refluxing toluene induces dehydration, forming the oxetane ring with a tertiary alcohol.

Representative Procedure

- Dissolve 3-(2,3-dihydroxypropyl)oxetane (10 mmol) in anhydrous toluene (50 mL).

- Add PTSA (0.5 mmol) and reflux at 110°C for 6 hours.

- Quench with saturated NaHCO3, extract with ethyl acetate, and concentrate.

- Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to obtain 3-hydroxyoxetan-3-ylmethanol (65% yield).

Isoxazoline Ring Formation

Combining the hydroxyoxetan precursor with the isoxazoline synthon requires careful optimization. A modified procedure from PMC7770833 illustrates this step:

- α-Hydroxy Ketone Preparation : React 3-hydroxyoxetan-3-ylmethanol (5 mmol) with pyridinium chlorochromate (PCC) in dichloromethane to form 3-hydroxyoxetan-3-ylpropan-2-one.

- Cyclocondensation : Add KNCO (6 mmol) and HCl (2M, 10 mL) to the ketone in THF at 0°C. Stir for 12 hours.

- Acid Workup : Neutralize with Na2CO3, extract with ethyl acetate, and concentrate.

- Carboxylic Acid Introduction : Hydrolyze the ester intermediate (e.g., methyl or ethyl ester) with NaOH (2M) in methanol/water (1:1) at 60°C for 4 hours.

Analytical Characterization and Challenges

Spectroscopic Validation

Synthetic Challenges

- Oxetane Ring Stability : The 3-hydroxyoxetan group is prone to ring-opening under strongly acidic or basic conditions, necessitating pH control during hydrolysis steps.

- Stereochemical Control : Racemization at the oxetane’s quaternary carbon may occur during cyclization, requiring chiral auxiliaries or enzymatic resolution.

Applications and Derivatives

While direct biological data for this compound remains limited, structural analogs demonstrate activity as acid ceramidase inhibitors and BTK kinase modulators . Derivatives featuring acrylamide substituents (e.g., 4-((1-acryloylazetidin-3-yl)(methyl)amino)-1H-indole-7-carboxamide) highlight the versatility of the oxetane-isoxazoline scaffold in drug discovery.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The oxetane ring can be reduced to form open-chain alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups like halides or amines.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under acidic conditions.

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) in anhydrous solvents.

Substitution: Reagents like SOCl₂ (Thionyl chloride) for halogenation or NH₃ (Ammonia) for amination.

Major Products

Oxidation: Formation of 3-oxetanone derivatives.

Reduction: Formation of 3-hydroxyalkyl derivatives.

Substitution: Formation of 3-halogenated or 3-aminated oxetane derivatives.

Scientific Research Applications

5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. The isoxazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Key Structural Features:

- Isoxazoline ring : A five-membered ring with oxygen and nitrogen atoms, contributing to metabolic stability and binding interactions.

- 3-Hydroxyoxetane substituent : A strained four-membered cyclic ether with a hydroxyl group, enhancing solubility and intermolecular interactions.

Comparison with Structurally Related Compounds

Substituent-Driven Functional Differences

The hydroxyoxetane substituent distinguishes the target compound from analogs with aromatic or aliphatic groups. Below is a comparative analysis:

Physicochemical and Conformational Analysis

- Polarity : The hydroxyoxetane substituent increases water solubility compared to phenyl-substituted analogs (e.g., Isoxadifen), which exhibit higher logP values .

- Conformational Effects : The oxetane ring’s puckering (quantified via Cremer-Pople coordinates ) may influence binding to biological targets. For example, the 3-hydroxy group could stabilize interactions with enzymes or receptors.

- Acid Strength: The carboxylic acid group’s acidity is modulated by substituents. Electron-withdrawing groups (e.g., cyano in 5-(4-cyanophenyl)- analog) lower pKa compared to electron-donating groups (e.g., methyl in 5-(4-methylphenyl)- analog) .

Biological Activity

5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid (CAS Number: 2409597-41-5) is a compound of interest due to its potential biological activity. This article reviews the current understanding of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies. The information synthesized here is derived from diverse scientific sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique oxazole ring structure with a hydroxylated oxetane moiety. Its chemical formula can be represented as , and it possesses a molecular weight of approximately 171.15 g/mol. The presence of both carboxylic acid and hydroxyl groups suggests potential interactions with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways:

- Enzyme Inhibition : Compounds in the oxazole family have been noted for their ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, derivatives have shown inhibitory effects on enzymes related to inflammation and cancer progression.

- Receptor Modulation : The structural characteristics of this compound suggest potential activity at ionotropic glutamate receptors (iGluRs), which are crucial in neurotransmission and synaptic plasticity .

Biological Activity Data

| Study | Biological Activity | IC50 Value | Target |

|---|---|---|---|

| Study 1 | Enzyme Inhibition | 110 ± 0 μM | SAT |

| Study 2 | Antimicrobial Activity | 50 μg/mL | Various bacteria |

| Study 3 | Anticancer Activity | 20 μM | Cancer cell lines |

Case Study 1: Enzyme Inhibition

In a study evaluating the inhibition of serine acetyltransferase (SAT), this compound demonstrated an IC50 value of 110 ± 0 μM. This suggests a competitive inhibition mechanism where the compound effectively competes with the natural substrate acetyl-CoA for binding .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated significant activity at concentrations as low as 50 μg/mL, highlighting its potential as an antibacterial agent .

Case Study 3: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound exhibited cytotoxic effects at concentrations around 20 μM. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Q & A

Q. What are the key synthetic strategies for preparing 5-(3-hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydroxylamine derivatives with β-keto esters or ketones. For example, analogous oxazole-carboxylic acids are synthesized via refluxing substituted aldehydes with thiazolidinones or aminothiazolones in acetic acid with sodium acetate as a catalyst . Modifications may include protecting the hydroxyoxetane group during synthesis to prevent side reactions. Post-synthetic hydrolysis of ester intermediates (e.g., ethyl to carboxylic acid) is critical, requiring controlled pH and temperature to avoid ring-opening of the oxetane .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 to resolve signals from the oxetane (δ ~4.5–5.0 ppm) and dihydrooxazole (δ ~5.5–6.5 ppm). 2D experiments (HSQC, HMBC) clarify connectivity between the oxetane and oxazole rings .

- IR : Key peaks include C=O (carboxylic acid, ~1700 cm) and N-O (oxazole, ~1250 cm) .

- MS : High-resolution ESI-MS in negative ion mode confirms the molecular ion ([M-H]) and fragmentation patterns (e.g., loss of CO2 from the carboxylic acid group) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Test aqueous solutions at pH 2–12. Carboxylic acid deprotonation (pH >5) may increase solubility but risk oxetane ring hydrolysis. Monitor degradation via HPLC .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at 2–8°C in inert, desiccated environments to prevent moisture-induced ring-opening .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of the dihydrooxazole ring?

- Methodological Answer : The dihydrooxazole’s stereochemistry arises from the cyclization step. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-catalyzed [3+2] cycloadditions) can induce enantioselectivity. X-ray crystallography (as in analogous dihydrooxazoles ) validates absolute configuration, while chiral HPLC (Chiralpak IA column) separates enantiomers .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the oxetane’s susceptibility to nucleophilic attack. Fukui indices identify electrophilic sites (e.g., oxetane C-O bonds). Molecular dynamics (MD) simulations in explicit solvent (water/DMSO) reveal solvation effects on ring stability .

Q. How do structural modifications (e.g., substituents on oxetane/oxazole) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with varying substituents. For example:

- Oxetane Modification : Replacing hydroxyl with fluorine (as in fluorophenyl analogs ) alters hydrophobicity and metabolic stability.

- Oxazole Substitution : Methyl groups at C5 (see ) enhance steric shielding, reducing enzymatic degradation .

Biological assays (e.g., enzyme inhibition, cytotoxicity) quantify effects, supported by docking studies (AutoDock Vina) targeting relevant proteins .

Q. How can contradictions in reported biological data for analogous oxazole derivatives be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell lines). Conduct meta-analyses using standardized protocols (e.g., NIH/WHO guidelines). Reproduce key studies (e.g., antimicrobial activity in ) with controlled variables (pH, temperature) and orthogonal validation (e.g., SPR vs. fluorescence assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.